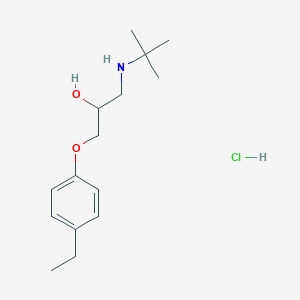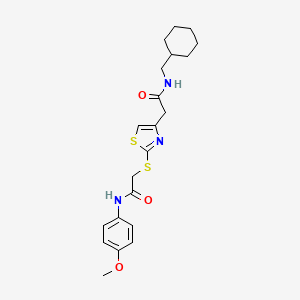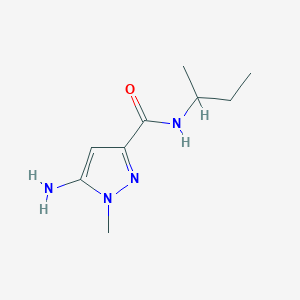
1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-benzyl-N-(3,4-dichlorophenyl)hydrazinecarbothioamide” is a specialty product for proteomics research . It has a molecular formula of C14H13Cl2N3S and a molecular weight of 326.24 .
Molecular Structure Analysis
The molecular structure of “1-benzyl-N-(3,4-dichlorophenyl)hydrazinecarbothioamide” consists of 14 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 sulfur atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various laboratory techniques. For “1-benzyl-N-(3,4-dichlorophenyl)hydrazinecarbothioamide”, we know that it has a molecular weight of 326.24 . Other properties such as melting point, boiling point, and density would need to be determined experimentally.作用机制
1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. This mechanism of action has been shown to be effective in treating various conditions, including hypertension and angina. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. The exact mechanism by which this compound induces apoptosis is not fully understood, but it is believed to involve the activation of caspase enzymes.
Biochemical and Physiological Effects
This compound has been shown to possess unique biochemical and physiological effects, including its ability to inhibit the proliferation of cancer cells, its potential as a treatment for neurodegenerative diseases, and its ability to modulate calcium ion influx. Additionally, this compound has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several advantages for lab experiments, including its high purity and yield, its well-defined mechanism of action, and its ability to modulate calcium ion influx. However, this compound also has limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
未来方向
There are several future directions for the study of 1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in scientific research. One area of future study is the potential use of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism by which this compound induces apoptosis in cancer cells. Finally, the potential use of this compound as an antioxidant in the treatment of oxidative stress-related diseases is an area of future study.
合成方法
1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be synthesized using a multistep process that involves the reaction of 3,4-dichlorobenzaldehyde with benzylamine to form the intermediate benzylidene derivative. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yields, making it an attractive compound for scientific research.
科学研究应用
1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been studied for its potential use in various scientific research applications, including its use as a calcium channel blocker, its ability to inhibit the proliferation of cancer cells, and its potential as a treatment for neurodegenerative diseases. This compound has been shown to possess unique biochemical and physiological effects that make it a promising candidate for further study in these areas.
属性
IUPAC Name |
1-benzyl-N-(3,4-dichlorophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-16-8-7-15(10-17(16)21)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYWOWQKUSXRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl N-[2-oxo-1-phenyl-2-(pyrrolidin-1-YL)ethyl]carbamate](/img/structure/B2782799.png)

![5-(1,3-benzothiazol-2-yl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2782803.png)

![4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2782805.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2782806.png)



![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782814.png)



![2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2782820.png)